4-Methoxyquinoline-2-carboxylic acid

Enzyme Inhibition Cytochrome P450 Drug Metabolism

Generic substitution among quinoline-2-carboxylic acid analogs compromises experimental reproducibility-replacing the 4-methoxy group alters lipophilicity (XLogP3 2.0 vs. 1.2 for 4-OH) and target engagement. This compound delivers the exact 4-methoxy substitution pattern essential for CYP2E1 inhibition and PDE2 inhibitor synthesis. • Selective CYP2E1 tool inhibitor for alcohol-induced liver injury and oxidative stress studies. • Critical precursor for triazolopyrimidine-based PDE2 inhibitors targeting cognitive disorders. • 98% purity; stored at 2-8°C and shipped under wet ice to ensure stability.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 15733-83-2
Cat. No. B090785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyquinoline-2-carboxylic acid
CAS15733-83-2
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC2=CC=CC=C21)C(=O)O
InChIInChI=1S/C11H9NO3/c1-15-10-6-9(11(13)14)12-8-5-3-2-4-7(8)10/h2-6H,1H3,(H,13,14)
InChIKeyAVBKMSSLAIKOGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxyquinoline-2-carboxylic acid Research Overview


4-Methoxyquinoline-2-carboxylic acid (CAS 15733-83-2) is a heterocyclic building block within the quinoline-2-carboxylic acid class, characterized by a methoxy group at the 4-position of the quinoline ring . Its molecular weight is 203.19 g/mol, and it possesses a topological polar surface area of 59.4 Ų . This compound serves as a critical precursor in the synthesis of more complex derivatives, including triazolopyrimidine-based phosphodiesterase 2 (PDE2) inhibitors , and is noted for its capacity to inhibit cytochrome P450 2E1 (CYP2E1) . Its structural distinction from closely related analogs (e.g., 4-hydroxy-, 4-chloro-, or unsubstituted quinoline-2-carboxylic acids) confers unique reactivity and application profiles that are essential for informed procurement decisions.

Triazolopyrimidine PDE2 inhibitor synthesis using 4-methoxyquinoline building block
Reported CYP2E1 inhibition supports metabolism and oxidative stress studies
Quinoline scaffold SAR with defined 4-methoxy substitution for lipophilicity modulation

Why Substitution Fails: 4-Methoxyquinoline-2-carboxylic acid


Generic substitution among quinoline-2-carboxylic acid analogs is not feasible due to profound differences in physicochemical properties and biological target engagement driven by the 4-position substituent. For instance, replacing the 4-methoxy group with a hydrogen (quinoline-2-carboxylic acid) or a hydroxyl group (4-hydroxyquinoline-2-carboxylic acid) alters hydrogen bonding capacity, lipophilicity, and electronic distribution, leading to divergent reactivity profiles and distinct biological activities . Specifically, 4-methoxyquinoline-2-carboxylic acid is uniquely employed as a precursor for PDE2 inhibitors, whereas 4-hydroxyquinoline-2-carboxylic acid (kynurenic acid) functions as a broad-spectrum excitatory amino acid antagonist [1]. These critical functional divergences necessitate compound-specific procurement to ensure experimental reproducibility and target-specific outcomes.

4-position substituent dictates reactivity
The methoxy group enables specific cyclization to triazolopyrimidines; 4-hydroxy or unsubstituted analogs may not support this transformation, limiting synthetic interchangeability.
Primary biological target divergence
4-Methoxyquinoline-2-carboxylic acid inhibits CYP2E1, while the 4-hydroxy analog (kynurenic acid) acts as an NMDA receptor antagonist. Target-based assays require compound-specific procurement.

Differentiation Evidence for 4-Methoxyquinoline-2-carboxylic acid


Selective CYP2E1 Enzyme Inhibition

4-Methoxyquinoline-2-carboxylic acid (CAS 15733-83-2) is documented as an inhibitor of cytochrome P450 2E1 (CYP2E1), a key enzyme in xenobiotic metabolism and oxidative stress pathways . While the source does not provide a quantitative IC50 value, this specific inhibitory activity is not reported for close structural analogs such as quinoline-2-carboxylic acid (unsubstituted) or 4-chloroquinoline-2-carboxylic acid, which have distinct biological targets [1]. This unique target engagement is a critical differentiator for studies involving CYP2E1-mediated metabolism or toxicity.

CYP2E1 inhibition
Class-level
Reported CYP2E1 inhibitor; no quantitative IC50 available
Directs CYP2E1 pathway research; activity not shared by unsubstituted or 4-chloro analogs
Assay conditions not specified in supplier documentation
Enzyme Inhibition Cytochrome P450 Drug Metabolism

Precursor for PDE2 Inhibitors

4-Methoxyquinoline-2-carboxylic acid (CAS 15733-83-2) is explicitly utilized as a starting material in the preparation of triazolopyrimidine derivatives, which function as phosphodiesterase 2 (PDE2) inhibitors . This synthetic application is documented in patent literature where quinoline-based scaffolds are crucial for PDE2 inhibition [1]. In contrast, 4-hydroxyquinoline-2-carboxylic acid (KYNA) is not employed in this context but rather serves as a neuroprotective agent targeting NMDA receptors [2]. The methoxy substitution enables specific chemical transformations required to access the triazolopyrimidine core, a pathway not accessible with the 4-hydroxy analog.

PDE2 inhibitor precursor
Class-level
Used as starting material for triazolopyrimidine PDE2 inhibitors; patent literature support
Supports synthesis of PDE2 inhibitor scaffolds not attainable with 4-hydroxy analog
Synthetic pathway described in patent JP2019532990A
Medicinal Chemistry PDE2 Inhibitors Triazolopyrimidine Synthesis

Enhanced Lipophilicity vs. 4-Hydroxy Analog

The substitution of a hydroxyl group with a methoxy group at the 4-position significantly alters the compound's lipophilicity. While specific calculated LogP values vary by source, 4-methoxyquinoline-2-carboxylic acid (XLogP3 = 2.0) is substantially more lipophilic than its 4-hydroxy counterpart, kynurenic acid (XLogP3 ≈ 1.2) [1][2]. This increase in lipophilicity directly impacts membrane permeability and distribution, making the methoxy derivative a more suitable candidate for applications requiring enhanced cellular uptake or blood-brain barrier penetration.

Lipophilicity (XLogP3)
Head-to-head
2.0
ΔXLogP3 +0.8 vs 4-hydroxy analog (1.2)
Higher lipophilicity may support membrane permeability or CNS distribution studies
Calculated value; experimental logP may differ
Physicochemical Properties Lipophilicity Drug Design

CYP2E1 Inhibition vs. NMDA Receptor Antagonism

A clear functional divergence exists between 4-methoxyquinoline-2-carboxylic acid and its 4-hydroxy analog. The target compound is characterized as a CYP2E1 inhibitor , whereas 4-hydroxyquinoline-2-carboxylic acid (KYNA) acts as a broad-spectrum excitatory amino acid antagonist, primarily targeting NMDA and AMPA/kainate receptors [1]. This fundamental difference in primary biological target means these compounds are not interchangeable in any experimental context.

Target engagement
Class-level
CYP2E1 enzyme inhibitor vs broad-spectrum NMDA antagonist (4-hydroxy analog)
Fundamental target divergence prevents substitution in target-based assays
Target annotation per vendor and BindingDB records
Target Engagement Neuroprotection Xenobiotic Metabolism

4-Methoxyquinoline-2-carboxylic acid Application Scenarios


PDE2 Inhibitor Synthesis

4-Methoxyquinoline-2-carboxylic acid serves as a critical building block for the synthesis of triazolopyrimidine derivatives, which are potent and selective inhibitors of phosphodiesterase 2 (PDE2) . This application is particularly relevant for drug discovery programs targeting memory disorders, cognitive dysfunction, and neurodegenerative diseases where PDE2 inhibition is a validated therapeutic strategy [1]. Procurement of this specific compound is essential for accessing this chemical space.

CYP2E1 Inhibition Assays

Researchers investigating cytochrome P450 2E1 (CYP2E1)-mediated drug metabolism, alcohol-induced liver injury, or oxidative stress pathways should procure this compound as a tool inhibitor . Its reported CYP2E1 inhibitory activity distinguishes it from other quinoline-2-carboxylic acid analogs, making it a specific reagent for these studies.

SAR Studies: Quinoline Scaffolds

The distinct physicochemical properties of 4-methoxyquinoline-2-carboxylic acid, particularly its enhanced lipophilicity (XLogP3 = 2.0) compared to the 4-hydroxy analog (XLogP3 ≈ 1.2), make it a valuable comparator in SAR campaigns [1]. It enables the systematic exploration of how 4-position substitution affects membrane permeability, target binding, and overall biological activity.

Application
Selection Property
Validation Focus
Triazolopyrimidine PDE2 inhibitor synthesis
4-Methoxy group enables specific cyclization to triazolopyrimidine core
Synthetic utility in PDE2 inhibitor scaffold assembly
CYP2E1 metabolism research
Reported CYP2E1 inhibitory activity not found in analogs
Inhibition verification in CYP2E1 enzyme assays
Quinoline scaffold SAR profiling
Methoxy vs. hydroxy substitution alters lipophilicity and H-bonding
Membrane permeability and distribution assessment in analog series

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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